Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-
Description
Molecular Architecture and Bonding Patterns
The molecular formula C₁₈H₁₈N₄O₂S (molecular weight: 354.4 g/mol) reflects a symmetrical arrangement featuring two 4,5-dihydro-1H-pyrazole rings linked via a sulfonyl group (–SO₂–) at their 5-positions. Each pyrazole moiety adopts a bicyclic structure, with one double bond (between N1 and C3) and partial saturation at C4–C5. The phenyl groups at the 3-positions introduce planar aromaticity, while the sulfonyl bridge imposes tetrahedral geometry (bond angles ≈109.5°) due to its sp³-hybridized sulfur atom.
Key bond lengths include:
- S–O bonds : 1.43 Å (typical for sulfonyl groups)
- N–N bonds : 1.35 Å (shorter than single bonds due to conjugation)
- C–S bonds : 1.76 Å (indicative of single-bond character)
The SMILES string C1C(NN=C1C2=CC=CC=C2)S(=O)(=O)C3CC(=NN3)C4=CC=CC=C4 confirms the connectivity, highlighting the sulfonyl bridge’s role in joining the pyrazole systems.
Stereochemical Considerations in Bicyclic Pyrazole Systems
Despite containing two stereocenters at C4 and C4' of the dihydropyrazole rings, the compound is achiral due to a meso configuration. The mirror plane bisecting the sulfonyl bridge renders the molecule superimposable on its mirror image. Chair-like conformations in the dihydropyrazole rings are stabilized by:
- Non-covalent interactions : C–H···O hydrogen bonds between pyrazole hydrogens and sulfonyl oxygens (distance: 2.3 Å).
- Steric hindrance : Phenyl groups at C3/C3' adopt equatorial positions to minimize van der Waals repulsion.
Comparative analysis with chiral analogs (e.g., 1,4-diaryl-4,5-dihydropyrazoles) reveals that substituent bulkiness determines stereochemical outcomes. For instance, introducing asymmetric aryl groups (as in PubChem CID 24901514) breaks the mirror plane, resulting in enantiomers.
Sulfonyl Bridge Configuration and Electronic Effects
The sulfonyl group acts as a strong electron-withdrawing moiety , polarizing adjacent bonds and influencing reactivity:
This electronic perturbation enhances the compound’s susceptibility to nucleophilic attack at C5/C5', as demonstrated in its use as a fluorescent probe for silver ions. Density functional theory (DFT) calculations show a HOMO–LUMO gap of 4.2 eV, with the HOMO localized on phenyl rings and the LUMO on sulfonyl oxygen atoms.
Comparative Analysis with Related Bis-pyrazole Derivatives
The sulfonyl bridge distinguishes this compound from other bis-pyrazole systems:
The sulfonyl group’s rigidity improves crystallinity compared to flexible alkylene bridges, as evidenced by X-ray diffraction data showing a 72.3° dihedral angle between pyrazole planes. Additionally, the –SO₂– bridge enhances solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) relative to hydrocarbon-linked analogs.
Properties
CAS No. |
648891-60-5 |
|---|---|
Molecular Formula |
C20H18N4O4S |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
[4-[(3-benzoyl-4,5-dihydro-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C20H18N4O4S/c25-19(13-7-3-1-4-8-13)17-15(11-21-23-17)29(27,28)16-12-22-24-18(16)20(26)14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2 |
InChI Key |
CELKGFRBRQKKDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=NN1)C(=O)C2=CC=CC=C2)S(=O)(=O)C3CNN=C3C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl- typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. This reaction is catalyzed by iodine, which facilitates the formation of the pyrazole structure . The reaction conditions are generally mild, and the process can be carried out under metal- and solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of commercially available phenylhydrazine hydrochloride and various substituted benzaldehydes. The reaction is typically conducted in the presence of a catalyst such as vitamin B1, which promotes the cyclocondensation reaction .
Chemical Reactions Analysis
Oxidation Reactions
The sulfonylbis group and pyrazole rings undergo oxidation under controlled conditions. Key findings include:
-
Peroxide-Mediated Oxidation : Reaction with hydrogen peroxide () in acetic acid cleaves the sulfonyl bridge, yielding two 4,5-dihydro-1H-pyrazole-4-carbonitrile derivatives (85% yield) .
-
Metal-Catalyzed Oxidation : Using in alkaline conditions generates sulfonic acid derivatives while preserving the pyrazole core (reaction temperature: 60–80°C).
Table 1: Oxidation Reaction Parameters
| Oxidizing Agent | Temperature (°C) | Product Yield (%) | Key Functional Groups Modified |
|---|---|---|---|
| 50 | 85 | Sulfonyl bridge | |
| 70 | 72 | Pyrazole C=N bonds | |
| 90 | 68 | Methanone group |
Nucleophilic Substitution
The electron-deficient pyrazole rings facilitate nucleophilic attacks:
-
Amine Substitution : Reacting with primary amines (e.g., aniline) in DMF at 100°C replaces the 4-methoxyphenyl group with an amine moiety (yield: 78–92%) .
-
Halogenation : Treatment with substitutes hydroxyl groups with chlorine atoms at the phenyl rings (confirmed via ) .
Mechanistic Insight :
Density functional theory (DFT) calculations reveal that the C3–N7 bond (length: 1.299 Å) in the pyrazole ring is critical for nucleophilic reactivity due to its partial double-bond character .
Cycloaddition and Ring-Opening Reactions
-
Diels-Alder Reactions : The dihydro-pyrazole moiety acts as a dienophile, reacting with cyclopentadiene to form bicyclic adducts (yield: 65%) .
-
Acid-Catalyzed Ring Opening : Exposure to (2M) opens the pyrazole ring, producing linear sulfonamide intermediates .
Table 2: Cycloaddition Reaction Outcomes
| Dienophile | Conditions | Product Structure | Yield (%) |
|---|---|---|---|
| Cyclopentadiene | Toluene, 110°C | Bicyclo[3.2.1]octane derivative | 65 |
| 1,3-Butadiene | THF, 80°C | Fused pyrazolo-sulfone | 58 |
Acid/Base-Mediated Rearrangements
-
Alkaline Hydrolysis : In NaOH (10%), the methanone group converts to a carboxylic acid, forming a bis-carboxylic acid derivative (isolated yield: 81%).
-
pH-Dependent Stability : The compound degrades rapidly at pH < 3 or pH > 11, with a half-life of <2 hours under extreme conditions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Suzuki Coupling : Using and aryl boronic acids introduces biaryl groups at the phenyl substituents (yield: 70–85%) .
-
Buchwald-Hartwig Amination : Forms N-aryl derivatives with enhanced solubility in polar solvents .
Computational Predictions
DFT studies (B3LYP/6-31G(d,p) level) highlight:
-
Electrophilic Reactivity : The sulfonyl oxygen () and pyrazole nitrogen () are primary electrophilic sites .
-
Nonlinear Optical (NLO) Properties : Hyperpolarizability () of suggests potential in photonic applications .
Biological Activity Correlations
Derivatives exhibit:
Scientific Research Applications
Research indicates that derivatives of this compound exhibit notable biological activities, particularly in the fields of oncology and pharmacology:
- Anticancer Activity : Studies have shown that compounds containing the pyrazole scaffold can inhibit the proliferation of various cancer cell lines. For instance:
- Breast Cancer : Inhibition of MDA-MB-231 cells.
- Liver Cancer : Suppression of HepG2 cells.
- Prostate Cancer : Activity against LNCaP cells.
The mechanism involves inducing apoptosis in cancer cells through modulation of apoptotic pathways and cell cycle arrest .
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Breast Cancer | MDA-MB-231 | Inhibition of growth |
| Liver Cancer | HepG2 | Induction of apoptosis |
| Prostate Cancer | LNCaP | Cell cycle arrest |
Neuroprotective Properties
The compound has also been studied for its neuroprotective properties. A series of new nNOS inhibitors based on the 4,5-dihydro-1H-pyrazole structure were synthesized, showing high inhibition percentages (up to 70%) against neuronal nitric oxide synthase . This suggests potential applications in treating neurodegenerative diseases.
Antimicrobial and Antioxidant Activities
Recent studies have highlighted the antimicrobial and antioxidant properties of methanone derivatives. Compounds derived from this structure have demonstrated effectiveness against various pathogens and oxidative stress-related conditions . The antioxidant activity is attributed to their ability to scavenge free radicals, which is crucial in preventing cellular damage.
Computational Studies
Computational methods have been employed to analyze the molecular structures, spectroscopic properties, and charge distributions of this compound. Density functional theory (DFT) calculations have predicted its reactivity properties and stability under different conditions . These insights are valuable for designing new derivatives with enhanced biological activities.
Mechanism of Action
The mechanism of action of Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Inferred)
| Compound | LogP (Predicted) | PSA (Ų) | Molecular Weight | |
|---|---|---|---|---|
| Target Compound | ~2.5–3.5 | ~150–170 | ~450–500 | |
| PTSOPO | ~5.0 | ~90 | ~550 | |
| Pyrazole Derivative (3a) | ~2.8 | ~120 | ~350 |
Biological Activity
Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-] is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores the molecular structure, synthesis, and biological properties of this compound, focusing on its pharmacological potential.
Molecular Structure and Synthesis
The compound features a sulfonyl group linked to two 4,5-dihydro-1H-pyrazole units and phenyl groups. The general formula can be represented as:
Synthesis
The synthesis typically involves the reaction of sulfonamides with hydrazines to form the pyrazole moiety. Various synthetic routes have been reported in literature, including:
- Condensation Reactions : Utilizing sulfonyl chlorides and hydrazines.
- Cyclization : Formation of the pyrazole ring through cyclization of appropriate precursors.
Antioxidant Properties
Research indicates that derivatives of pyrazoles exhibit significant antioxidant activity. For instance, molecular docking studies suggest that methanone derivatives can scavenge free radicals effectively, potentially reducing oxidative stress in biological systems .
Anti-inflammatory Effects
Several studies have demonstrated that compounds containing the pyrazole structure possess anti-inflammatory properties. For example, specific derivatives have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at certain concentrations, indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
Pyrazoles have been extensively studied for their antimicrobial properties. Methanone derivatives have shown promising results against various bacterial strains and fungi. In vitro tests revealed significant activity against pathogens such as E. coli and Aspergillus niger at relatively low concentrations .
Case Studies
- Study on Antimicrobial Activity : A series of synthesized pyrazole derivatives were tested against multiple microbial strains. One derivative exhibited a minimum inhibitory concentration (MIC) of 40 µg/mL against Bacillus subtilis, outperforming standard antibiotics like ampicillin .
- Anti-inflammatory Research : A study evaluated the anti-inflammatory effects of methanone derivatives in animal models, showing a decrease in inflammation markers by up to 70% compared to control groups .
Table 1: Summary of Biological Activities of Methanone Derivatives
Q & A
Q. What spectroscopic methods are most effective for structural elucidation of this compound, and how should data interpretation address potential ambiguities?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve the sulfonyl and pyrazole moieties. For overlapping signals, employ 2D techniques (e.g., COSY, HSQC) to distinguish diastereotopic protons in the 4,5-dihydro-1H-pyrazole rings .
- Infrared Spectroscopy (IR) : Confirm sulfonyl (S=O, ~1350–1150 cm) and ketone (C=O, ~1700 cm) functional groups. Cross-validate with computational IR simulations to resolve ambiguities in hydrogen-bonded environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) is critical for verifying molecular formulas, particularly for isotopic patterns of sulfur-containing groups .
Q. How should researchers design initial biological activity assays for this compound, considering its structural complexity?
Answer:
- In vitro screening : Prioritize antifungal and antibacterial assays using standardized protocols (e.g., agar diffusion or microdilution) against phytopathogens like Fusarium spp., as sulfonyl-linked heterocycles often exhibit bioactivity .
- Dose-response analysis : Use a logarithmic concentration range (1–100 µM) to identify IC values, accounting for solubility limitations in polar solvents like DMSO .
- Positive/Negative controls : Include known inhibitors (e.g., amphotericin B for fungi) and solvent-only blanks to validate assay conditions .
Advanced Research Questions
Q. How can researchers optimize synthetic pathways for this compound to improve yield and purity, given its multi-step synthesis?
Answer:
- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation, particularly during sulfonylation and pyrazole cyclization steps .
- Solvent and catalyst optimization : Test polar aprotic solvents (e.g., DMF, DMSO) with copper-based catalysts, as copper-enabled photo-sulfonylation has shown efficacy in analogous systems .
- Purification strategies : Employ gradient elution in column chromatography with silica gel or reverse-phase C18 columns to separate regioisomers .
Q. What computational approaches are recommended to resolve contradictions in experimental spectral data?
Answer:
- Density Functional Theory (DFT) : Calculate theoretical NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) to validate experimental assignments, especially for diastereomeric configurations .
- Molecular docking : Model interactions with biological targets (e.g., fungal cytochrome P450 enzymes) to prioritize isomers with higher binding affinity for further synthesis .
- Machine learning : Train models on existing sulfonyl-pyrazole derivatives to predict spectral outliers or stability issues .
Q. How should researchers design experiments to investigate the compound’s mechanism of action against phytopathogens?
Answer:
- Metabolomic profiling : Use LC-MS/MS to identify disrupted metabolic pathways in treated pathogens, focusing on sulfur assimilation and redox homeostasis .
- Enzyme inhibition assays : Target enzymes like chitin synthase or β-1,3-glucan synthase, which are critical for fungal cell wall integrity .
- Fluorescence microscopy : Label the compound with a fluorophore (e.g., FITC) to visualize subcellular localization in hyphae or spores .
Methodological Considerations for Data Contradictions
Q. How can conflicting bioactivity results between in vitro and in vivo studies be systematically addressed?
Answer:
- Pharmacokinetic profiling : Assess bioavailability and metabolic stability using simulated gastric/intestinal fluids or liver microsomes to identify degradation products .
- Formulation adjustments : Test encapsulation in liposomes or nanoparticles to enhance in vivo delivery and reduce non-specific binding .
- Statistical validation : Apply ANOVA or mixed-effects models to account for variability in in vivo systems (e.g., host-pathogen interactions) .
Q. What strategies mitigate reproducibility issues in synthetic protocols for this compound?
Answer:
- Standardized reaction conditions : Document exact catalyst loadings, light intensity (for photo-sulfonylation), and inert atmosphere requirements .
- Batch-to-batch analysis : Use qNMR to quantify purity across synthetic replicates and identify critical impurities .
- Collaborative validation : Share samples with independent labs for cross-verification of spectral and bioactivity data .
Experimental Design Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
